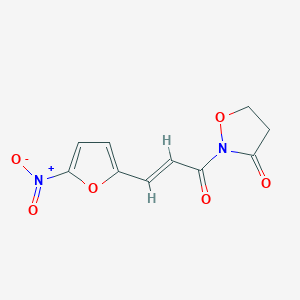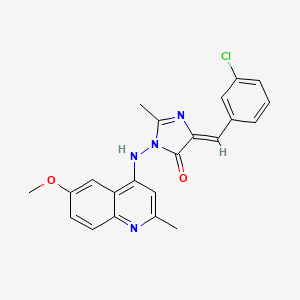
2-Methyladenosine 5'-(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyladenosine 5’-(dihydrogen phosphate) is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of adenosine monophosphate, where the adenosine molecule is methylated at the 2’ position. This modification can influence the molecule’s stability, recognition by enzymes, and overall function in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyladenosine 5’-(dihydrogen phosphate) typically involves the methylation of adenosine 5’-monophosphate. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually performed in an aqueous or organic solvent, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of 2-Methyladenosine 5’-(dihydrogen phosphate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyladenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydroxide ions, amines.
Major Products Formed
Oxidation: Oxidized derivatives of the nucleoside.
Reduction: Reduced forms of the nucleoside.
Substitution: Substituted nucleosides with different functional groups.
Aplicaciones Científicas De Investigación
2-Methyladenosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in RNA modification and regulation of gene expression.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Used in the production of RNA vaccines and other biotechnological applications.
Mecanismo De Acción
The mechanism of action of 2-Methyladenosine 5’-(dihydrogen phosphate) involves its incorporation into RNA molecules, where it can influence RNA stability and function. The methylation at the 2’ position can affect the recognition of the nucleoside by enzymes involved in RNA processing and modification. This can lead to changes in gene expression and cellular function .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine 5’-monophosphate: The parent compound without the methyl group.
2’-O-Methyladenosine 5’-monophosphate: Another methylated derivative with the methyl group at the 2’ position.
2’-O-Methylguanosine 5’-monophosphate: A similar compound with a different base.
Uniqueness
2-Methyladenosine 5’-(dihydrogen phosphate) is unique due to its specific methylation pattern, which can confer distinct biological properties. This modification can enhance the stability of RNA molecules and influence their interactions with proteins and other nucleic acids .
Propiedades
Número CAS |
39923-67-6 |
|---|---|
Fórmula molecular |
C11H16N5O7P |
Peso molecular |
361.25 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O7P/c1-4-14-9(12)6-10(15-4)16(3-13-6)11-8(18)7(17)5(23-11)2-22-24(19,20)21/h3,5,7-8,11,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1 |
Clave InChI |
DEYSCYWEHGTTSA-IOSLPCCCSA-N |
SMILES isomérico |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
SMILES canónico |
CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


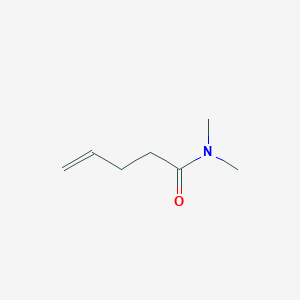
![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum](/img/structure/B12922695.png)
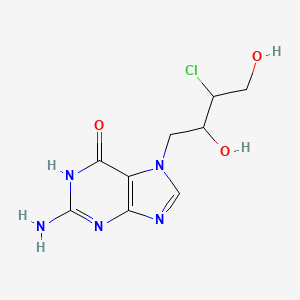
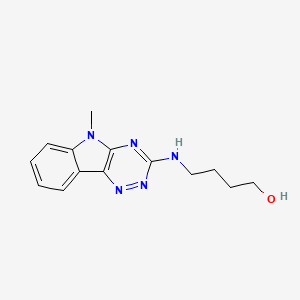
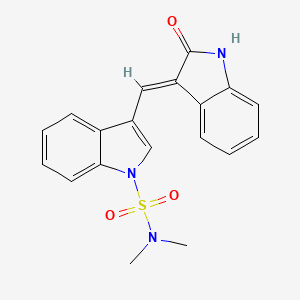


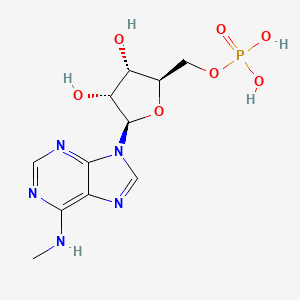
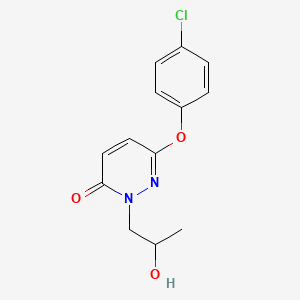
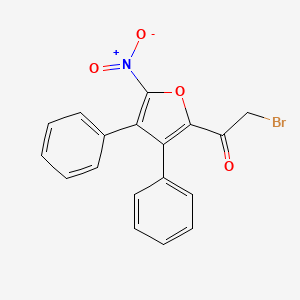
![Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12922733.png)
![2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922740.png)
